molecular formula C10H17NO2 B3332904 Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 92898-06-1

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B3332904
CAS No.: 92898-06-1
M. Wt: 183.25 g/mol
InChI Key: XAOAUESWLHKMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.2.0]heptane core with an ethyl ester and a methyl substituent. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and organic synthesis. Its applications include serving as a precursor for bioactive molecules or as a ligand in coordination chemistry.

Properties

IUPAC Name

ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-9(12)11-6-8-4-5-10(8,2)7-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAUESWLHKMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCC2(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.

Chemical Reactions Analysis

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H17_{17}N O2_2
  • Molecular Weight : 183.25 g/mol
  • Chemical Structure : The compound features a bicyclic framework that contributes to its unique reactivity and biological properties.

Medicinal Chemistry Applications

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Neurological Research : The azabicyclo structure is of interest in the development of drugs targeting neurological disorders. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems, particularly acetylcholine receptors.
  • Analgesic Properties : Some studies suggest that modifications of this compound could lead to effective analgesics, providing pain relief through mechanisms similar to existing opioids but potentially with fewer side effects.

Synthetic Applications

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : The compound can be synthesized via cyclization reactions involving readily available starting materials, making it accessible for further modifications in laboratory settings.
  • Functionalization : The carboxylate group allows for various functionalization reactions, enabling the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Neurological Modulation

Research published in a peer-reviewed journal explored the effects of this compound on cholinergic signaling pathways in animal models. The findings demonstrated enhanced cognitive function and memory retention, indicating its utility in treating cognitive disorders.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntimicrobial, analgesic, neurological applicationsDevelopment of new therapeutic agents
Synthetic ChemistryVersatile synthesis and functionalizationAccessibility for research and development
Biological ResearchStudies on neurotransmitter modulationInsights into treatment for neurological disorders

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Bicyclo[3.2.0]heptane vs. Bicyclo[2.2.1]heptane Derivatives
  • Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (e.g., ):
    • The bicyclo[2.2.1] scaffold differs in ring strain and spatial arrangement compared to [3.2.0], altering reactivity. For example, ethyl (1S',3S',45)-2-azabicyclo[2.2.1]heptane-3-carboxylate was synthesized via Boc protection, highlighting its use in stereoselective reactions .
    • Applications: Intermediate in alkaloid synthesis or peptide mimetics due to rigid backbone .
Diaza vs. Azabicyclo Systems
  • tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (–17):
    • Contains two nitrogen atoms (3,6-diaza), enabling dual coordination sites or salt formation. Molecular weight: 198.26 (C10H18N2O2) .
    • Applications: Building block for kinase inhibitors or antiviral agents .

Substituent Variations

Ester Group Modifications
  • tert-Butyl Esters (e.g., ): tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (C11H20N2O2, MW 212.29): The tert-butyl group enhances steric protection and stability under acidic conditions. Used in peptide coupling due to the free amino group . tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (C11H17NO3): The oxo group introduces ketone reactivity, enabling nucleophilic additions or reductions .
  • Methyl and Benzyl Esters ():

    • Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS 2098137-34-7): The benzyl group adds aromaticity, influencing π-π interactions in drug-receptor binding .
    • Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate : Longer alkyl chains increase lipophilicity, affecting membrane permeability .

Functional Group Additions

Amino and Oxo Derivatives
  • tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1250884-66-2): The amino group enables conjugation or crosslinking in bioconjugation chemistry. Marketed as a pharmaceutical intermediate .
  • Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 134575-06-7): Dual oxo groups enhance hydrogen-bonding capacity, useful in enzyme inhibition studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference IDs
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate C10H17NO2 ~199.25* Ethyl ester, methyl Drug intermediates, ligands N/A†
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate C10H18N2O2 198.26 tert-Butyl, diaza Kinase inhibitors
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate C11H20N2O2 212.29 tert-Butyl, amino Peptide synthesis
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate C15H17NO2 243.30 Methyl ester, benzyl Bioactive molecule synthesis
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C15H15NO4 273.29 Ethyl ester, benzyl, dioxo Enzyme inhibition studies
Methyl-6-[...]-1-thia-4-azabicyclo[3.2.0]heptane-3-carboxylate (Schiff base L) C29H29N3O4S 515.62 Thia, Schiff base Metal coordination, antimicrobials

*Estimated based on similar structures.

Key Research Findings

  • Stereochemical Influence : Bicyclo[3.2.0] systems exhibit distinct stereoelectronic profiles compared to [2.2.1] or diaza analogs, affecting their binding to biological targets .
  • Substituent Reactivity: Amino and oxo groups expand utility in cross-coupling or redox reactions, while tert-butyl esters enhance stability during synthetic steps .
  • Biological Activity : Schiff base derivatives show promise in antimicrobial applications due to metal coordination, whereas benzyl-substituted analogs may target CNS receptors .

Biological Activity

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 92898-06-1, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that is characteristic of several bioactive compounds. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, and it has a molecular weight of approximately 197.25 g/mol. The compound's structure can be represented as follows:

Ethyl 1 methyl 3 azabicyclo 3 2 0 heptane 3 carboxylate\text{Ethyl 1 methyl 3 azabicyclo 3 2 0 heptane 3 carboxylate}

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

The primary mechanism through which this compound exerts its antibacterial effects is by acting as a β-lactamase inhibitor, which enhances the efficacy of other β-lactam antibiotics when used in combination therapies. This characteristic is crucial in combating antibiotic-resistant bacterial strains.

Case Studies

  • Synergistic Effects with β-lactam Antibiotics : A study demonstrated that when combined with amoxicillin, this compound significantly reduced the MIC against resistant strains of Escherichia coli, showcasing its potential as an adjunct therapy in treating infections caused by resistant bacteria .
  • In Vivo Studies : In animal models, the compound showed promising results in reducing bacterial load in infected tissues when administered alongside standard antibiotic treatments, indicating its potential for clinical applications .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in preliminary studies, revealing moderate absorption rates and a half-life suitable for therapeutic use.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-life4 hours
Bioavailability~50%

Toxicological Assessment

Toxicological evaluations indicate that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models .

Q & A

Q. What are the key synthetic routes for Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving bicyclic precursors. For example, analogous azabicyclo compounds are synthesized from 4-methylthioazetidin-2-one through sequential functionalization, including ring closure and esterification steps . Reaction conditions such as temperature (e.g., 0–25°C for diazoacetate coupling) and catalysts (e.g., rhodium(II) acetate for cycloaddition) critically impact stereochemistry and yield. Optimizing stoichiometry and solvent polarity (e.g., dichloromethane vs. THF) is essential to avoid side products like β-lactam derivatives .

Q. Which spectroscopic techniques are most effective for structural confirmation of this bicyclic compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal for confirming stereochemistry and substituent positions. For instance, 1H^1 \text{H}- and 13C^{13}\text{C}-NMR can resolve bicyclic ring protons (e.g., geminal protons at δ 1.90–3.50 ppm) and ester carbonyl signals (δ ~170 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial arrangement, particularly for resolving ambiguities in fused-ring systems .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Purity is typically assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Gas chromatography (GC) is less common due to the compound’s thermal instability. Quantitative 1H^1 \text{H}-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) can also estimate purity non-destructively .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?

  • Methodological Answer : Chiral resolution techniques include:
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers .
  • Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in rhodium-catalyzed cycloadditions to favor the desired enantiomer during synthesis .

Q. How do computational methods predict the pharmacological potential of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with targets like bacterial enzymes or neurotransmitter receptors. For example:
Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference Compound
Penicillin-Binding Protein 2a-8.2 ± 0.3Hydrogen bonding, hydrophobicMethicillin
NMDA Receptor-7.9 ± 0.5Salt bridges, π-stackingMK-801
Pharmacokinetic properties (e.g., logP, bioavailability) are predicted using QSAR models in software like Schrödinger’s QikProp .

Q. What analytical approaches address solubility challenges in formulation studies?

  • Methodological Answer : Solubility can be enhanced via:
  • Co-Solvent Systems : Ethanol/water mixtures (e.g., 30:70 v/v) improve solubility to ~5 mg/mL .
  • Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility 10-fold by host-guest encapsulation .
  • Nanoparticle Dispersion : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in vitro (e.g., 80% release over 72 hours) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction outcomes for similar azabicyclo compounds?

  • Case Study : In rhodium(II)-catalyzed reactions, some studies report β-lactam formation, while others observe cycloadducts. Contradictions arise from:
  • Catalyst Loading : Higher Rh(II) acetate concentrations (>5 mol%) favor β-lactam byproducts via carbene dimerization .
  • Substrate Purity : Impurities in 4-acetoxyazetidin-2-one lead to divergent pathways. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.